molecular formula C10H16N2O B1290885 2-cyano-N-cyclohexyl-N-methylacetamide CAS No. 15059-90-2

2-cyano-N-cyclohexyl-N-methylacetamide

Cat. No. B1290885
CAS RN: 15059-90-2
M. Wt: 180.25 g/mol
InChI Key: QWXZDXBIPFRDGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyano-N-cyclohexyl-N-methylacetamide is a chemical compound that is part of a broader class of cyanoacetamide derivatives. These compounds are known for their versatility in organic synthesis, serving as precursors for the formation of various heterocyclic compounds. The cyanoacetamide moiety, in particular, is a reactive site that can undergo multiple chemical reactions, leading to the synthesis of diverse products with potential biological activities.

Synthesis Analysis

The synthesis of heterocyclic compounds derived from cyanoacetamide derivatives has been demonstrated in the literature. For instance, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate yields a compound similar to 2-cyano-N-cyclohexyl-N-methylacetamide, which then serves as a key precursor for further chemical transformations . The synthetic pathways involve regioselective attacks and cyclization reactions, leading to the formation of diverse heterocyclic structures, including thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings .

Molecular Structure Analysis

The molecular structure of cyanoacetamide derivatives is characterized by the presence of a cyano group and an acetamide moiety. These functional groups are crucial for the reactivity of the molecule, allowing for various chemical transformations. The regioselectivity of reactions involving cyanoacetamide derivatives is significant, as it dictates the formation of different heterocyclic structures .

Chemical Reactions Analysis

Cyanoacetamide derivatives undergo a range of chemical reactions. For example, they can react with sulfonyl azides to form a mixture of 1-substituted 5-amino-1,2,3-triazoles and novel 4-methylene-1H-1,2,3-triazole-5(4H)-imine derivatives . The outcome of these reactions can be controlled by the presence or absence of a base, which influences the involvement of the cyano group and leads to different products . Additionally, the interaction of cyanothioacetamide with 2-acetylcyclohexanone and related compounds is non-regiospecific, resulting in mixtures of pyridine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-cyano-N-cyclohexyl-N-methylacetamide and related compounds are influenced by their molecular structure. The presence of multiple reactive sites, such as the cyano and acetamide groups, imparts these molecules with the ability to participate in various chemical reactions. The compounds synthesized from these precursors often exhibit significant biological activities, such as antitumor effects, which are evaluated using in vitro screening tests against different human cancer cell lines .

Scientific Research Applications

Cyanoacetamide Derivatives in Heterocyclic Synthesis

  • Chemical Reactivity and Applications : Cyanoacetamide derivatives serve as vital intermediates for synthesizing a wide range of heterocyclic systems. These compounds are crucial for producing synthetically challenging and novel heterocyclic compounds. The versatility of cyanoacetamide derivatives in organic synthesis highlights their potential utility in designing complex molecules, possibly including 2-cyano-N-cyclohexyl-N-methylacetamide derivatives (Fadda, Bondock, & Rabie, 2008).

Cyclohexane Oxidation

  • Industrial Relevance : The oxidation of cyclohexane is an essential process in the chemical industry, producing key intermediates like cyclohexanol and cyclohexanone. These intermediates are fundamental in manufacturing nylon and other polymers. Research on cyclohexane oxidation, including catalysts and reaction conditions, is crucial for optimizing this process, potentially affecting the synthesis pathways involving cyclohexyl groups (Abutaleb & Ali, 2021).

Novel Psychoactive Substances

  • Pharmacological Insights : Studies on novel psychoactive substances, such as methoxetamine, offer insights into the pharmacological effects and potential therapeutic applications of N-cyclohexyl compounds. These substances, sharing structural similarities with ketamine, demonstrate the importance of cyclohexyl groups in modulating psychoactive effects. The therapeutic potential of such compounds, including analgesic and antidepressant effects, underscores the relevance of research in this area (Zanda et al., 2016).

Safety and Hazards

2-cyano-N-cyclohexyl-N-methylacetamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

The future directions for 2-cyano-N-cyclohexyl-N-methylacetamide are not clear from the available information. As a chemical used in proteomics research , it may have potential applications in the development of new techniques or products in this field.

properties

IUPAC Name

2-cyano-N-cyclohexyl-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-12(10(13)7-8-11)9-5-3-2-4-6-9/h9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWXZDXBIPFRDGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-N-cyclohexyl-N-methylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.